molecular formula C11H11N3OS B5343689 1-Benzyl-3-(1,3-thiazol-2-yl)urea

1-Benzyl-3-(1,3-thiazol-2-yl)urea

Cat. No.: B5343689
M. Wt: 233.29 g/mol
InChI Key: LKRVUHGESWILCZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1,3-thiazol-2-yl)urea is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Future Directions

The future directions for research on “N-benzyl-N’-1,3-thiazol-2-ylurea” and similar compounds could involve further exploration of their biological activities and potential applications. For example, thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, these compounds could be further investigated for their potential use in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(1,3-thiazol-2-yl)urea typically involves the reaction of benzyl isocyanate with 2-aminothiazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(1,3-benzothiazol-2-yl)urea: Similar structure but with a benzothiazole ring.

    1-Benzyl-3-(1,3-oxazol-2-yl)urea: Contains an oxazole ring instead of a thiazole ring.

    1-Benzyl-3-(1,3-imidazol-2-yl)urea: Features an imidazole ring.

Uniqueness

1-Benzyl-3-(1,3-thiazol-2-yl)urea is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. The sulfur atom in the thiazole ring can participate in unique interactions, making this compound distinct from its analogs .

Properties

IUPAC Name

1-benzyl-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-10(14-11-12-6-7-16-11)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRVUHGESWILCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2-amino-thiazole derivative is condensed with a benzylisocyanate by heating with a basic catalyst (typically DMAP) in an inert organic solvent (typically THF or NMP) to afford the corresponding 1-(thiazol-2-yl)-3-benzyl-urea, which is purified by silica gel chromatography.
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